ArphamenineBHemisulfate
CAS No.:
Cat. No.: VC13526333
Molecular Formula: C16H26N4O8S
Molecular Weight: 434.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H26N4O8S |
|---|---|
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | (2R,5S)-5-amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid |
| Standard InChI | InChI=1S/C16H24N4O4.H2O4S/c17-13(2-1-7-20-16(18)19)14(22)9-11(15(23)24)8-10-3-5-12(21)6-4-10;1-5(2,3)4/h3-6,11,13,21H,1-2,7-9,17H2,(H,23,24)(H4,18,19,20);(H2,1,2,3,4)/t11-,13+;/m1./s1 |
| Standard InChI Key | WIPZBEQQKUCCLX-YLAFAASESA-N |
| Isomeric SMILES | C1=CC(=CC=C1C[C@H](CC(=O)[C@H](CCCN=C(N)N)N)C(=O)O)O.OS(=O)(=O)O |
| SMILES | C1=CC(=CC=C1CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O)O.OS(=O)(=O)O |
| Canonical SMILES | C1=CC(=CC=C1CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O)O.OS(=O)(=O)O |
Introduction
Potential Applications
Many hemisulfate compounds are used in pharmaceuticals or as intermediates in chemical synthesis. They may serve as precursors to more complex molecules or be involved in drug development due to their solubility and stability characteristics. If Arphamenine B Hemisulfate follows this pattern, it could potentially be used in similar contexts.
Research Findings
Given the limited availability of specific research findings on Arphamenine B Hemisulfate, it is essential to rely on general principles of chemistry and pharmacology. Researchers typically investigate compounds for their biological activity, chemical stability, and potential interactions with other substances.
Data Tables for Similar Compounds
While specific data for Arphamenine B Hemisulfate is not available, we can consider a general template for how such data might be presented for similar compounds:
| Compound | Molecular Formula | Molecular Weight | Solubility |
|---|---|---|---|
| Example Compound | C10H15NO3 | 195.23 g/mol | Soluble in water |
| Another Compound | C12H18N2O4S | 286.35 g/mol | Moderately soluble |
This table illustrates how chemical properties might be summarized for compounds with known characteristics.
Future Research Directions
Future research on Arphamenine B Hemisulfate should focus on its chemical synthesis, purification methods, and potential biological activities. This could involve spectroscopic analysis for structural confirmation and in vitro or in vivo studies to assess its pharmacological effects.
Given the lack of specific information on Arphamenine B Hemisulfate in the provided search results, this article emphasizes the importance of consulting diverse and reliable scientific sources for detailed insights into chemical compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume